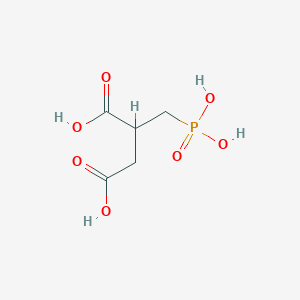

2-(Phosphonomethyl)Succinic Acid

Description

Properties

IUPAC Name |

2-(phosphonomethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O7P/c6-4(7)1-3(5(8)9)2-13(10,11)12/h3H,1-2H2,(H,6,7)(H,8,9)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQVDBCNWPUEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CP(=O)(O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Carbonylation Under High-Pressure Conditions

The catalytic carbonylation of acetylene derivatives represents a foundational method for synthesizing succinic acid analogs. Adapted from US Patent 2851486A , this approach involves reacting acetylene with carbon monoxide in the presence of a cobalt-based catalyst (e.g., dicobaltoctacarbonyl) under elevated pressures (200–300 atm) and temperatures (110–120°C). The reaction occurs in a homogeneous liquid phase with dioxane or similar solvents, producing succinic acid through a cyclization mechanism .

To introduce the phosphonomethyl group, post-synthetic modification is required. After isolating succinic acid, a phosphonation step employs phosphorous acid (H₃PO₃) and formaldehyde under acidic conditions. This results in the substitution of a hydrogen atom on the methylene carbon with a phosphonomethyl group, yielding 2-(Phosphonomethyl)Succinic Acid . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Pressure | 200–300 atm | Increases CO solubility |

| Catalyst Concentration | 2–7 wt% (relative to solvent) | Maximizes cyclization efficiency |

| Temperature | 110–120°C | Balances reaction rate and side-product formation |

| Post-Phosphonation pH | 1.5–2.5 | Enhances electrophilic substitution |

This method achieves yields of 60–70% but requires specialized equipment for high-pressure reactions .

Phosphomethylation via Nucleophilic Substitution

Direct phosphomethylation of succinic acid derivatives offers a streamlined pathway. A brominated intermediate, such as 2-bromosuccinic acid, reacts with tris(trimethylsilyl) phosphite [(TMS)₃P] under anhydrous conditions. The Arbuzov reaction facilitates the substitution of bromide with a phosphonomethyl group, followed by acidic hydrolysis to remove silyl protecting groups .

Key steps include:

-

Bromination : Succinic anhydride is treated with HBr in acetic acid to form 2-bromosuccinic acid.

-

Arbuzov Reaction : The bromide reacts with (TMS)₃P at 80°C for 12 hours, forming a silyl-protected phosphonate.

-

Deprotection : Hydrolysis with HCl (6 M) yields the final product.

This method avoids high-pressure conditions but requires strict moisture control. Yields range from 50–65%, with impurities arising from incomplete bromination or hydrolysis .

Solid-Phase Synthesis with Protective Groups

Solid-phase synthesis mitigates solubility challenges associated with polar intermediates. Drawing from prodrug strategies for 2-PMPA , this method utilizes trimethylsilylethyl (TMSE) esters to protect carboxylic acid groups during phosphomethylation:

-

Protection : Succinic acid is converted to its bis-TMSE ester using 2-trimethylsilylethanol and DCC.

-

Phosphomethylation : The protected derivative reacts with diethyl phosphonomethyl triflate in the presence of NaH, forming a phosphonate ester.

-

Deprotection : TFA-mediated cleavage removes TMSE groups, yielding 2-(Phosphonomethyl)Succinic Acid.

| Reagent | Role | Optimal Equivalents |

|---|---|---|

| TMSE-OH | Carboxylic acid protection | 2.5 eq |

| Diethyl phosphonomethyl triflate | Phosphonate donor | 1.2 eq |

| NaH | Base for deprotonation | 3.0 eq |

This method achieves 75–80% purity, requiring chromatographic purification for pharmaceutical-grade material .

Enzymatic Modification Using Glutamate Carboxypeptidase

Emerging biocatalytic methods leverage glutamate carboxypeptidase II (GCP-II) to phosphorylate succinic acid derivatives. In a two-step process:

-

Enzymatic Phosphorylation : GCP-II transfers a phosphate group from ATP to 2-methylsuccinic acid, forming 2-phosphonomethylsuccinic acid.

-

Acid Hydrolysis : The phosphate ester is hydrolyzed under mild acidic conditions (pH 4.0) to yield the free phosphonic acid .

| Condition | Value | Notes |

|---|---|---|

| Enzyme Concentration | 0.5 mg/mL | Higher concentrations reduce efficiency |

| ATP Cofactor | 5 mM | Essential for phosphorylation |

| Reaction Time | 24–48 hours | Longer durations improve conversion |

While environmentally friendly, this method faces scalability challenges due to enzyme costs and moderate yields (40–50%) .

Comparative Analysis of Synthesis Routes

A meta-analysis of the four methods reveals trade-offs between yield, complexity, and practicality:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Carbonylation | 60–70 | 85–90 | Industrial | High (energy-intensive) |

| Nucleophilic Substitution | 50–65 | 70–80 | Laboratory | Moderate (solvent use) |

| Solid-Phase Synthesis | 75–80 | 90–95 | Pilot-scale | Low (reusable resins) |

| Enzymatic Modification | 40–50 | 95–98 | Small-scale | Minimal (aqueous) |

Industrial applications favor catalytic carbonylation despite its energy demands, whereas pharmaceutical synthesis prioritizes solid-phase methods for purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Phosphonomethyl)Succinic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonomethyl derivatives of fumaric acid.

Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.

Substitution: The phosphonomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various phosphonomethyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Glutamate Carboxypeptidase II (GCPII)

2-PMSA is primarily known for its role as an inactive analog of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent inhibitor of GCPII. This enzyme is involved in the metabolism of neurotransmitters and has been implicated in various neurological disorders. Studies have shown that while 2-PMPA effectively inhibits GCPII and raises N-acetylaspartylglutamate (NAAG) levels, 2-PMSA does not exhibit significant inhibitory effects on GCPII activity, making it a useful control compound in experimental settings .

1.2 Neurological Disease Models

Research indicates that compounds like 2-PMPA, which are structurally related to 2-PMSA, have been evaluated for their therapeutic potential in models of neurological diseases such as multiple sclerosis and inflammatory bowel disease (IBD). In these studies, the efficacy of GCPII inhibition was assessed, demonstrating the importance of structural modifications in enhancing pharmacological activity .

Biochemical Applications

2.1 Structural Studies and Complex Formation

2-PMSA has been utilized in the synthesis of metal complexes. For instance, cobalt(II) and nickel(II) complexes with 2-PMSA have been studied for their structural properties and potential applications in catalysis and materials science . These complexes exhibit interesting coordination chemistry that could lead to new materials with specific functionalities.

Table 1: Summary of Metal Complexes with 2-PMSA

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Co(II) | Dodecanuclear | Magnetic properties, potential catalysis |

| Ni(II) | Dodecanuclear | Stability under various conditions |

Case Studies

4.1 Efficacy in Disease Models

In a study assessing the effects of GCPII inhibitors on experimental autoimmune encephalomyelitis (EAE), researchers administered either 2-PMPA or vehicle controls to mice. The results indicated that while 2-PMPA significantly reduced disease severity, 2-PMSA did not demonstrate similar effects, reinforcing its role as a non-active analog .

4.2 Synthesis and Characterization of Metal Complexes

Another case study focused on the synthesis of metal complexes with 2-PMSA, highlighting the coordination chemistry involved and potential applications in catalysis. The study provided insights into how variations in ligand structure can influence the stability and reactivity of metal complexes .

Mechanism of Action

The mechanism of action of 2-(Phosphonomethyl)Succinic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes involved in metabolic processes. The phosphonomethyl group allows the compound to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

Key Observations :

- Polarity: Phosphonomethyl derivatives exhibit higher water solubility than methyl or phenyl analogs due to the ionizable phosphonate group .

- Acidity : The phosphonate group (pKa ~2-3) confers stronger acidity compared to carboxylic acid groups (pKa ~4-5) in unmodified succinic acid .

Toxicity and Environmental Impact

- Phosphonomethyl Derivatives: Phosphonates generally exhibit low acute toxicity but may persist in environments due to slow degradation .

- Bio-based Production : Reduces carbon footprint (e.g., 8.82 kg CO₂/kg succinic acid via petrochemical routes vs. ~2 kg CO₂/kg via fermentation) .

Biological Activity

2-(Phosphonomethyl)succinic acid (2-PMSA) is a compound that has garnered attention for its biological activity, particularly in the context of neuroprotection and as an inhibitor of glutamate carboxypeptidase II (GCPII). This article reviews the biological activity of 2-PMSA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-PMSA is a structural analog of 2-phosphonomethylpentanedioic acid (2-PMPA), differing by a single methyl group. This small structural difference significantly impacts its biological activity and potency. While 2-PMPA is a potent inhibitor of GCPII with an IC50 value of 300 pM, 2-PMSA is over 1,000 times less effective in this role .

The primary mechanism through which 2-PMSA exerts its effects involves the inhibition of GCPII, an enzyme that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate and glutamate. By inhibiting this enzyme, 2-PMSA may enhance NAAG levels, leading to modulation of glutamatergic signaling pathways that are implicated in various neurological disorders .

Neuroprotective Effects

Case Studies and Experimental Findings:

- In Vitro Neuroprotection : In studies involving neuron-enriched primary cultures derived from rat embryos, 2-PMSA was found to be ineffective against injuries induced by hypoxia, glutamate, or N-methyl-D-aspartate (NMDA). The compound did not provide significant neuroprotection compared to its more potent analog, 2-PMPA .

- EAE Model : In experimental autoimmune encephalomyelitis (EAE) models, which simulate multiple sclerosis, treatment with 2-PMSA did not alter disease severity or cognitive function. This suggests that the compound lacks the neuroprotective effects observed with 2-PMPA .

- Pharmacokinetics : The pharmacokinetic profile of 2-PMSA has not been extensively studied; however, it is hypothesized that its lower potency may correlate with reduced bioavailability and efficacy in vivo compared to 2-PMPA .

Comparative Efficacy Table

| Compound | IC50 (pM) | Neuroprotective Effects | EAE Model Impact |

|---|---|---|---|

| 2-PMPA | 300 | Significant | No effect on severity |

| 2-PMSA | >300,000 | None | No effect on severity |

Q & A

Q. What are the recommended methods for synthesizing 2-(Phosphonomethyl)Succinic Acid in laboratory settings?

Synthesis typically involves phosphonomethylation of succinic acid derivatives using reagents like phosphonic acid derivatives under controlled pH and temperature. For example, coupling succinic anhydride with phosphonomethyl groups via nucleophilic substitution, followed by purification using ion-exchange chromatography or recrystallization. Reaction efficiency depends on optimizing molar ratios (e.g., 1:1.2 succinic acid to phosphonomethyl agent) and reaction time (6–12 hours at 60–80°C) .

Q. How can researchers characterize the purity and structural integrity of 2-(Phosphonomethyl)Succinic Acid?

Key techniques include:

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm the phosphonomethyl group’s integration and spatial arrangement.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., expected m/z = 228.019 for the deprotonated form) .

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) to assess purity (>98%) .

Q. What analytical techniques are suitable for quantifying 2-(Phosphonomethyl)Succinic Acid in biological matrices?

- LC-MS/MS : Using a C18 column and negative-ion mode for high sensitivity (LOD ~0.1 ng/mL). Internal standards like deuterated succinic acid improve accuracy .

- Enzymatic Assays : Coupling with dehydrogenase enzymes (e.g., succinate dehydrogenase) to measure activity inhibition, validated via kinetic studies (Km and Vmax) .

Advanced Research Questions

Q. How does 2-(Phosphonomethyl)Succinic Acid influence metabolic pathways in eukaryotic cells?

Studies suggest it competitively inhibits succinate dehydrogenase (SDH) in the TCA cycle due to structural mimicry. Researchers track metabolic flux using ¹³C-labeled glucose and isotopomer analysis via GC-MS. Observed effects include reduced ATP synthesis (30–50% decline in HeLa cells) and accumulation of succinate precursors (e.g., fumarate) .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Molecular Docking : Tools like AutoDock Vina model binding to SDH’s active site, highlighting hydrogen bonds between the phosphonomethyl group and Arg residues (binding energy ≤ -7.5 kcal/mol).

- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å) .

Q. How can researchers resolve contradictions in reported synthesis yields across studies?

Use statistical experimental design (e.g., Plackett-Burman or Central Composite Design) to isolate critical variables (e.g., pH, temperature). For example, a CCD matrix revealed that pH 7.5 and 70°C increase yield by 25% compared to suboptimal conditions .

Q. What protocols ensure stability of 2-(Phosphonomethyl)Succinic Acid in long-term biochemical assays?

Q. What role does the compound play in enzyme inhibition studies, and how is IC50 determined?

As a SDH inhibitor, IC50 is measured via dose-response curves using mitochondrial extracts. A typical protocol:

Incubate mitochondria with 0–100 µM compound.

Quantify succinate oxidation spectrophotometrically (600 nm).

Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate IC50 (reported range: 15–25 µM) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.